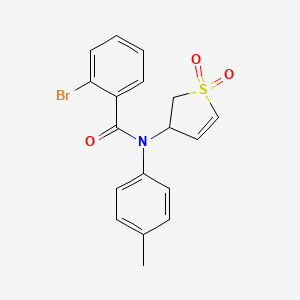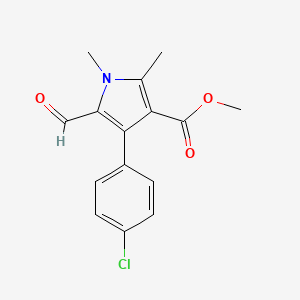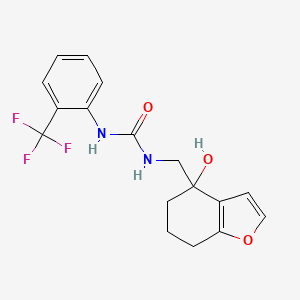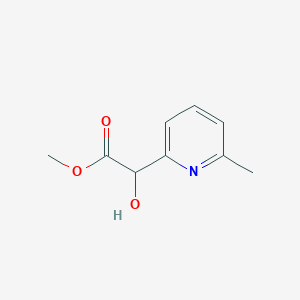![molecular formula C20H18N2O6 B2641220 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid CAS No. 1630763-34-6](/img/structure/B2641220.png)
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is notable for its significant role in the field of organic chemistry and various industrial applications. Its intricate structure includes both isoindolo and quinazolinone moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid can be achieved through multi-step organic reactions. The process typically starts with the preparation of key intermediate compounds such as isoindoline and quinazolinone derivatives, followed by their coupling and subsequent functional group modifications.
Step 1: : Preparation of isoindoline derivative through a reduction reaction of phthalic anhydride using sodium borohydride.
Step 2: : Synthesis of quinazolinone derivative via cyclization reaction of anthranilic acid with an appropriate aldehyde.
Step 3: : Coupling of the isoindoline and quinazolinone intermediates under acidic conditions to form the core structure of the target compound.
Step 4: : Final functionalization of the coupled intermediate to introduce the propanoic acid moiety, typically using alkylation and esterification reactions.
Industrial Production Methods
The industrial production of this compound generally involves optimizing the synthetic routes for large-scale manufacturing. Key factors include:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and catalyst concentration to maximize yield and purity.
Scalability: : Ensuring the reaction setup can handle large volumes while maintaining consistent quality.
Purification Techniques: : Employing crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Conversion of functional groups into more oxidized forms using reagents like potassium permanganate.
Reduction: : Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : Aromatic substitution reactions, particularly involving the isoindoline ring, using electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Electrophiles like bromine and nucleophiles such as hydroxide ions.
Major Products
Oxidation: : Yields carboxylic acids or ketones.
Reduction: : Produces alcohols or amines.
Substitution: : Results in halogenated or hydroxylated derivatives.
Scientific Research Applications
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid finds applications across various scientific disciplines:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Acts as an inhibitor in enzyme studies, aiding in understanding protein-ligand interactions.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through multiple pathways, targeting specific molecular sites:
Molecular Targets: : Enzymes like kinases and reductases.
Pathways Involved: : Modulation of cellular signaling pathways and interference with metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as isoindoline derivatives or quinazolinone-based molecules, 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid stands out due to its dual-ring system and functional diversity.
Similar Compounds
Isoindoline derivatives
Quinazolinone-based molecules
Polycyclic aromatic compounds
The unique combination of isoindoline and quinazolinone moieties gives it distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-27-14-8-7-12-16(17(14)28-2)20(26)22-13-6-4-3-5-11(13)19(25)21(18(12)22)10-9-15(23)24/h3-8,18H,9-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISSDPLADVGOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2641137.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2641138.png)
![2-{[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2641140.png)
![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2641144.png)
![2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2641145.png)




![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)
![2-Chloro-1-[4-(1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)
![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/new.no-structure.jpg)
